A Comprehensive Technical Guide to 3-Chloro-2,4-difluorobenzoic acid
A Comprehensive Technical Guide to 3-Chloro-2,4-difluorobenzoic acid
CAS Number: 154257-75-7
This technical guide provides an in-depth overview of 3-Chloro-2,4-difluorobenzoic acid, a pivotal chemical intermediate in the development of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, key applications, and safety protocols, adhering to stringent data presentation and visualization requirements.
Physicochemical and Spectroscopic Data
3-Chloro-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine substituents significantly influences its reactivity, making it a valuable precursor in multi-step organic synthesis.[1] Its properties are summarized below.
General and Physicochemical Properties
The key physical and chemical properties of 3-Chloro-2,4-difluorobenzoic acid are presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 154257-75-7 | [2][3][4][5] |
| Molecular Formula | C₇H₃ClF₂O₂ | [2][3][5] |
| Molecular Weight | 192.55 g/mol | [2][3][5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 174-176 °C | [5] |
| Boiling Point (Predicted) | 276.7 ± 35.0 °C | [5] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 2.84 ± 0.10 | Chemicalize |
| XLogP3 | 2.3 | [3][5] |
| Solubility | Soluble in methanol; moderate solubility under various conditions. | [1] Chemicalize |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon and the aromatic carbons, with C-F couplings being a characteristic feature.
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IR Spectroscopy: The IR spectrum will prominently feature a broad O-H stretch from the carboxylic acid group and a strong C=O stretch. C-F and C-Cl stretching vibrations will also be present in the fingerprint region.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[6][7]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the commercial synthesis of 3-Chloro-2,4-difluorobenzoic acid is proprietary, a logical synthetic approach can be devised based on established organic chemistry principles. The compound's reactivity is characterized by the chemistry of its carboxylic acid group and its substituted aromatic ring.
Logical Synthesis Workflow
A plausible synthetic route to 3-Chloro-2,4-difluorobenzoic acid can be envisioned starting from more readily available precursors. The following diagram illustrates a logical workflow for its synthesis.
Caption: Logical workflow for the synthesis of 3-Chloro-2,4-difluorobenzoic acid.
Applications in Drug Development and Agrochemicals
3-Chloro-2,4-difluorobenzoic acid is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] A notable application is in the preparation of antimicrobial 3-quinolinecarboxylic acid derivatives, a class of potent antibiotics.[6][7][8] One such antibiotic is Pazufloxacin.
Pazufloxacin is a fluoroquinolone antibiotic effective against a broad spectrum of bacteria.[9] It is used in the treatment of various infections, including those of the respiratory and urinary tracts.[9]
Agrochemical Intermediate
In the agrochemical sector, 3-Chloro-2,4-difluorobenzoic acid serves as a precursor for the synthesis of modern herbicides and fungicides, contributing to crop protection and management.[1]
Experimental Protocols
The following section details an experimental protocol where 3-Chloro-2,4-difluorobenzoic acid is used as a starting material for the synthesis of a more complex intermediate, demonstrating its utility in organic synthesis.
Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid
This protocol describes the synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid from 2,4-difluoro-3-chlorobenzoic acid, which is a closely related starting material and illustrates the typical reaction sequences involving these types of compounds, such as nitration, reduction, and diazotization/chlorination.[7]
Step 1: Nitration A solution of 2,4-difluoro-3-chlorobenzoic acid in concentrated sulfuric acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to facilitate the nitration process.
Step 2: Reduction The resulting nitro compound is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Step 3: Diazotization and Chlorination The synthesized amino-benzoic acid derivative is then subjected to diazotization using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is subsequently treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom (Sandmeyer reaction), yielding the final product.
The following diagram provides a visual representation of this experimental workflow.
Caption: Experimental workflow for the synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid.
Biological Activity and Signaling Pathways
As an intermediate, 3-Chloro-2,4-difluorobenzoic acid itself does not have a direct biological signaling pathway. However, the final drug products derived from it do. The mechanism of action of Pazufloxacin, a fluoroquinolone antibiotic synthesized from a derivative of this acid, is well-characterized.
Pazufloxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Pazufloxacin causes double-strand breaks in the bacterial DNA, which ultimately leads to bacterial cell death.[9]
The signaling pathway, or more accurately, the mechanism of action, is depicted in the following diagram.
Caption: Mechanism of action of Pazufloxacin, a fluoroquinolone antibiotic.
Safety and Handling
3-Chloro-2,4-difluorobenzoic acid is classified as an irritant and should be handled with appropriate safety precautions.
Hazard Identification
The compound is associated with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Source: Aggregated GHS information from ECHA C&L Inventory.[3]
Recommended Safety Precautions
When handling 3-Chloro-2,4-difluorobenzoic acid, the following precautions should be taken:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. If dust formation is likely, a NIOSH-approved respirator is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
This guide serves as a comprehensive resource for professionals working with 3-Chloro-2,4-difluorobenzoic acid, providing essential data for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2,4-difluorobenzoic acid - [nashpharmatech.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 10. mims.com [mims.com]
